3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide 3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 957346-54-2
VCID: VC3428000
InChI: InChI=1S/C13H17BFNO3/c1-12(2)13(3,4)19-14(18-12)9-6-5-8(11(16)17)7-10(9)15/h5-7H,1-4H3,(H2,16,17)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N)F
Molecular Formula: C13H17BFNO3
Molecular Weight: 265.09 g/mol

3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

CAS No.: 957346-54-2

Cat. No.: VC3428000

Molecular Formula: C13H17BFNO3

Molecular Weight: 265.09 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide - 957346-54-2

Specification

CAS No. 957346-54-2
Molecular Formula C13H17BFNO3
Molecular Weight 265.09 g/mol
IUPAC Name 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Standard InChI InChI=1S/C13H17BFNO3/c1-12(2)13(3,4)19-14(18-12)9-6-5-8(11(16)17)7-10(9)15/h5-7H,1-4H3,(H2,16,17)
Standard InChI Key UKBHJXNAIHHVEH-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N)F

Introduction

Chemical Identity and Structural Characterization

3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is identified by the CAS registry number 957346-54-2 and possesses the molecular formula C13H17BFNO3 with a molecular weight of 265.09 g/mol . The compound's structure contains several key functional groups including a fluorine substituent at the 3-position of the benzene ring, a primary amide group, and a tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronic ester) group at the 4-position.

The compound is also known by several synonyms including:

  • 4-Carbamoyl-2-fluorobenzeneboronic acid pinacol ester

  • 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

  • Benzamide, 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

The structure represents an important class of functionalized arylboronic esters that integrate multiple reactive functional groups into a single molecular framework. The boron-containing moiety, particularly the pinacol boronic ester, provides a versatile handle for further chemical transformations.

Structural Features and Significance

The compound's architecture exhibits several noteworthy structural features:

  • The fluorine substituent at the 3-position introduces unique electronic effects, altering the reactivity and properties of the aromatic ring.

  • The primary amide group presents opportunities for hydrogen bonding and further functionalization.

  • The tetramethyl-1,3,2-dioxaborolan-2-yl group serves as a protected boronic acid, which is crucial for cross-coupling reactions and other transformations.

This combination of functional groups makes the compound particularly valuable in synthetic chemistry as a bifunctional building block.

Physical and Chemical Properties

The physical and chemical properties of 3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide are critical for understanding its behavior in various chemical environments and applications. Below is a comprehensive examination of its properties, based on available data.

Physical Properties

Table 1: Physical Properties of 3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

PropertyValueMethod
Boiling Point358.2±37.0 °CPredicted
Density1.17±0.1 g/cm³Predicted
pKa15.31±0.50Predicted
AppearanceNot specified in sources-
SolubilityNot specified in sources-

These predicted physical properties provide insight into the compound's thermal stability and potential behavior in solution . The relatively high boiling point suggests considerable thermal stability, while the predicted pKa indicates the compound's acid-base properties.

Precautionary StatementDescription
P261Avoid breathing dust/fume/gas/mist/vapours/spray
P264Wash hands thoroughly after handling
P270Do not eat, drink or smoke when using this product
P271Use only outdoors or in a well-ventilated area
P280Wear protective gloves/protective clothing/eye protection/face protection
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell
P302+P352IF ON SKIN: Wash with plenty of soap and water
P304+P340IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing
P330Rinse mouth
P363Wash contaminated clothing before reuse
P501Dispose of contents/container in accordance with local/regional/national/international regulations

These precautionary statements outline appropriate handling procedures to minimize risk when working with the compound . Proper personal protective equipment and adequate ventilation are particularly emphasized.

Comparative Analysis with Related Compounds

Understanding the relationship between 3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide and structurally similar compounds provides valuable context for its properties and applications.

Structural Analogues

Table 3: Comparison of 3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Differences
3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamideC13H17BFNO3265.09Primary amide, reference compound
3-Fluoro-N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamideC15H21BFNO3293.15N,N-dimethylamide vs. primary amide
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamideC13H18BNO3247.10Lacks fluorine substituent
3-fluoro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamideC19H21BFNO3341.20N-phenyl amide vs. primary amide

This comparison highlights how subtle structural modifications can lead to different compounds with potentially different chemical and biological properties . The variations in amide substitution (primary vs. N,N-dimethyl vs. N-phenyl) and the presence or absence of the fluorine atom represent key points of differentiation that can significantly impact reactivity, solubility, and potential pharmaceutical applications.

Methods of Synthesis and Production

Understanding the synthetic routes to 3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is crucial for researchers interested in preparing or utilizing this compound.

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